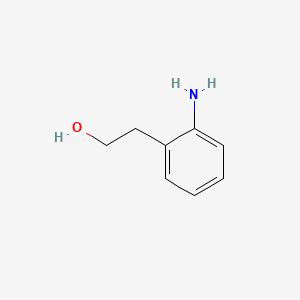

2-(2-Aminophenyl)ethanol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-aminophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDXSRFKXABMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201557 | |

| Record name | o-Aminophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5339-85-5 | |

| Record name | 2-Aminobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5339-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Aminophenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, 2-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Aminophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-aminophenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies

Synthetic Strategies for Derivatization

One-Pot Synthesis Protocols

Another significant one-pot approach is the ruthenium-catalyzed dehydrogenative N-heterocyclization, which can be used to synthesize indoles from 2-aminophenethyl alcohols. chemsrc.com

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Cyclization | Carboxylic acids, PPh3, CCl4, NEt3 | N-acyl indolines | Direct route to biologically active indoline (B122111) derivatives. chemsrc.comsigmaaldrich.com |

| Dehydrogenative N-heterocyclization | Ruthenium catalyst | Indoles | Efficient synthesis of indole (B1671886) structures. chemsrc.com |

Multi-Step Synthetic Pathways

Multi-step syntheses provide a versatile platform for producing vicinal amino alcohols like this compound, which are crucial in both the pharmaceutical and chemical industries. researchgate.net A common and industrially advantageous multi-step process for preparing 2-(o-aminophenyl)ethanol starts with the reduction of 2-(o-nitrophenyl)ethanol. google.com This reduction is typically carried out using hydrogen gas in the presence of a Raney nickel catalyst. google.com The efficiency of this reaction can be significantly enhanced by the addition of a small quantity of an alkali compound, such as sodium hydroxide (B78521). google.com

The precursor, 2-(o-nitrophenyl)ethanol, can be synthesized by reacting o-nitrotoluene with formaldehyde (B43269). google.com This multi-step approach allows for the large-scale production of this compound.

A laboratory-scale multi-step synthesis might involve the following general sequence:

Nitration: Introduction of a nitro group onto a suitable precursor.

Reduction: Conversion of the nitro group to an amino group.

Functional Group Interconversion: Modification of other parts of the molecule to introduce the ethanol (B145695) side chain.

For example, a synthesis could start from 2-nitrotoluene, which is reacted with formaldehyde to yield 2-(2-nitrophenyl)ethanol. google.com This intermediate is then reduced to the final product, this compound. google.com This method has been shown to produce high yields, with conversions of 2-(o-nitrophenyl)ethanol reaching 100% and yields of 2-(o-aminophenyl)ethanol as high as 99.5%. chemicalbook.com

| Step | Starting Material | Reagents | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | o-Nitrotoluene | Formaldehyde, basic catalyst | 2-(o-Nitrophenyl)ethanol | - |

| 2 | 2-(o-Nitrophenyl)ethanol | H2, Raney nickel, NaOH | 2-(o-Aminophenyl)ethanol | Up to 99.5% chemicalbook.com |

Ring-Opening Reactions in Heterocyclic Synthesis

The synthesis of amino alcohols can be effectively achieved through the ring-opening of epoxides with amines. growingscience.com This method is considered elegant and significant for creating β-amino alcohols, which are valuable intermediates for various pharmaceutical compounds. growingscience.com The reaction can be catalyzed by silica (B1680970) gel under solvent-free conditions, providing an environmentally friendly route. rsc.org

In a typical reaction, an epoxide reacts with an amine, leading to the formation of a 2-amino alcohol. The regioselectivity of the reaction, meaning which carbon of the epoxide is attacked, can be influenced by the nature of the amine and the epoxide. For instance, aromatic and aliphatic amines react with cyclohexene (B86901) oxide to exclusively form trans-2-aryl/alkylaminocyclohexanols in high yields. rsc.org

While not a direct synthesis of this compound itself, the principles of epoxide ring-opening are fundamental to the synthesis of related amino alcohols and can be adapted for its preparation. For example, the reaction of a suitably substituted epoxide with an amine is a key strategy. The development of base-promoted ring opening of epoxides using pendant sulfamates and sulfamides provides a method with excellent diastereoselectivity and regiocontrol. ku.edu

Functionalization of Amino and Hydroxyl Groups

The presence of both an amino (-NH2) and a hydroxyl (-OH) group makes this compound a versatile building block for further chemical synthesis. These functional groups can be selectively modified to create a wide array of derivatives.

Functionalization of the Amino Group:

The amino group can undergo various reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a key step in the synthesis of N-acyl indolines.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Oxidation: The amino group can be oxidized to form nitroso or nitro compounds.

Functionalization of the Hydroxyl Group:

The hydroxyl group can be targeted through reactions such as:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Formation of ethers by reacting with alkyl halides or other electrophiles.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions.

Reduction: The hydroxyl group can be reduced to form 2-(2-aminophenyl)ethane.

The selective functionalization of one group in the presence of the other often requires the use of protecting groups, a common strategy in organic synthesis. nih.gov For instance, the more nucleophilic amine group might be protected before reacting the hydroxyl group. nih.gov

Chemical Reactivity and Transformation Mechanisms

General Reaction Pathways

The amino and hydroxyl groups of 2-(2-aminophenyl)ethanol are the primary sites for its general reactions, enabling a variety of synthetic modifications.

The oxidation of this compound can proceed through several pathways, primarily involving the transformation of the primary alcohol and the aniline (B41778) moiety. The alcohol can be oxidized to the corresponding aldehyde, 2-(2-aminophenyl)acetaldehyde, or further to the carboxylic acid, 2-(2-aminophenyl)acetic acid. This transformation is a critical step in the synthesis of more complex molecules.

Simultaneously, the aniline group is susceptible to oxidation, which can lead to the formation of various products, including those resulting from oxidative cyclization. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidants may selectively target the alcohol, while stronger oxidants can affect both the alcohol and the amino group, often leading to intramolecular cyclization. Current time information in Bangalore, IN.nih.govacs.org In related systems, oxidants such as dimethyl sulfoxide (B87167) (DMSO), urea-hydrogen peroxide complexes, and activated carbon under an oxygen atmosphere have been effectively used. nih.govacs.org

While this compound is itself a reduced form of its nitro-precursor, the concept of reduction reactions is central to its synthesis. The preparation of this compound is commonly achieved through the reduction of 2-(2-nitrophenyl)ethanol. This transformation highlights the chemoselective reduction of an aromatic nitro group in the presence of a primary alcohol.

A notable method for this reduction employs hydrogen gas in the presence of a Raney nickel catalyst. The efficiency of this process can be significantly enhanced by the addition of a small quantity of an alkali compound, such as sodium hydroxide (B78521) or potassium hydroxide, which improves the catalyst's activity and increases the reaction rate. epa.gov Another effective method involves using iron powder in acetic acid and aqueous ethanol (B145695), which is compatible with various functional groups.

The chemical character of this compound facilitates nucleophilic substitution reactions at both the amino and hydroxyl groups. The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. acs.org It can readily attack electrophilic centers, a reactivity that is fundamental to many of its cyclization reactions. For example, it can participate in reactions with carboxylic acids or their derivatives to form amides. nih.gov

The primary alcohol's hydroxyl group, while inherently a poor leaving group (OH-), can be converted into a good leaving group (e.g., H₂O) through protonation under acidic conditions. This allows for SN1 or SN2 substitution reactions where the hydroxyl group is replaced by other nucleophiles. nih.gov

Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive ethyl alcohol side chain on an aromatic ring, makes it an ideal substrate for intramolecular cyclization reactions to generate various nitrogen-containing heterocycles.

One of the most significant applications of this compound is its conversion to indole (B1671886), a core structure in many biologically active compounds. This transformation is achieved through an intramolecular dehydrogenative N-heterocyclization reaction. This process involves the oxidation of the alcohol to an aldehyde intermediate, followed by cyclization via nucleophilic attack of the amine onto the newly formed carbonyl group, and subsequent aromatization to the indole ring with the elimination of water and hydrogen. wikipedia.orgwum.edu.pljk-sci.com

This reaction is typically catalyzed by transition metal complexes, with ruthenium and platinum catalysts being particularly effective. wikipedia.orgnumberanalytics.com These reactions can proceed under neutral conditions and often result in the spontaneous evolution of hydrogen gas, eliminating the need for external oxidants or hydrogen acceptors. wikipedia.orgwum.edu.pl

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (μ-oxo)tetraruthenium cluster / dppbz | Toluene | 130 | 4-20 | Up to 77 | wikipedia.org |

| Dichlorotris(triphenylphosphine)ruthenium | Toluene | Reflux | - | High | wum.edu.pl |

The versatile structure of this compound serves as a foundational block for synthesizing other significant nitrogen-containing heterocycles, though often through multi-step pathways.

Tetrahydroquinoxalines: The direct synthesis of tetrahydroquinoxalines from this compound is not a standard transformation. The classical synthesis of quinoxalines and their tetrahydro derivatives involves the condensation of an ortho-phenylenediamine (a 1,2-diamine) with a 1,2-dicarbonyl compound. nih.gov To utilize this compound for this purpose, it would first need to be converted into a suitable 1,2-diamine derivative, a process requiring multiple synthetic steps.

Benzodiazepines: Similarly, 1,4-benzodiazepines are not typically synthesized directly from this compound. A common route to benzodiazepines involves the use of 2-aminobenzophenones as key precursors. wum.edu.plnih.gov Theoretically, this compound could be a starting point for a 2-aminobenzophenone (B122507) synthesis. This would involve the oxidation of the ethanol side chain to a carboxylic acid, followed by conversion to an acyl chloride and a Friedel-Crafts acylation with benzene (B151609). The resulting 2-aminobenzophenone could then be cyclized with an amino acid derivative to form the benzodiazepine (B76468) ring system. This highlights an indirect, multi-step pathway.

A more direct, albeit less common, potential cyclization is the Pictet-Spengler reaction. As a β-arylethylamine, this compound could theoretically undergo condensation with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline derivative. wikipedia.orgjk-sci.comnumberanalytics.com However, this reaction generally requires an electron-rich aromatic ring for high yields, and the simple phenyl ring in this compound may necessitate harsh conditions. jk-sci.com

Cyclization with Carboxylic Acids to Yield N-Acyl Indolines

A notable transformation of this compound and its analogs is their direct, one-pot cyclization with carboxylic acids to produce N-acyl indolines. nih.govsigmaaldrich.com This reaction provides an efficient and scalable route to these biologically important scaffolds, which are precursors to indoles and oxindoles. nih.gov The process typically occurs in the presence of a reagent system consisting of triphenylphosphine (B44618) (PPh₃), carbon tetrachloride (CCl₄), and triethylamine (B128534) (NEt₃). nih.govsigmaaldrich.com

The mechanism involves the initial activation of the carboxylic acid by the PPh₃/CCl₄ system. The aminophenylethanol then undergoes an intramolecular cyclization, driven by the proximity of the amino and hydroxyl groups, to form the indoline (B122111) ring. The final step is the acylation of the indoline nitrogen by the activated carboxylic acid. This method is valued for its directness and use of relatively low-cost reagents. nih.gov

Table 1: Reagents for N-Acyl Indoline Synthesis

| Reagent | Function |

| This compound | Starting material providing the indoline core |

| Carboxylic Acid | Source of the N-acyl group |

| Triphenylphosphine (PPh₃) | Activating agent |

| Carbon Tetrachloride (CCl₄) | Activating agent |

| Triethylamine (NEt₃) | Base |

Synthesis of Benzimidazole (B57391) Derivatives

The structural motif of an amine ortho to another nitrogen-containing group, as found in o-phenylenediamine (B120857), is a classic precursor for benzimidazole synthesis. This compound, with its ortho-amino group, can participate in analogous reactions to form benzimidazole derivatives. The general synthesis involves the condensation of an o-phenylenediamine derivative with aldehydes or carboxylic acids (or their derivatives), followed by cyclization and dehydration/oxidation. mdpi.comresearchgate.netnih.gov

When reacting with aldehydes, the process typically involves the formation of a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation. mdpi.comorientjchem.org A variety of catalysts, including supported gold nanoparticles (Au/TiO₂), cobalt complexes, and various acids like p-toluenesulfonic acid (p-TsOH), can promote this transformation under mild conditions. mdpi.comorientjchem.orgrsc.org Similarly, direct condensation with carboxylic acids, often at elevated temperatures, yields 2-substituted benzimidazoles. researchgate.netorientjchem.org In the context of this compound, the resulting product would be a benzimidazole with a 2-hydroxyethyl group attached to one of the nitrogen atoms or the phenyl ring, depending on the specific reactants and reaction pathway. The versatility of this reaction allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring. organic-chemistry.orgsemanticscholar.org

Table 2: Conditions for Benzimidazole Synthesis from o-Phenylenediamine and Aldehydes

| Catalyst/Reagent | Solvent | Temperature | Key Feature |

| Au/TiO₂ | CHCl₃:MeOH | Ambient | Heterogeneous, high yield, mild conditions. mdpi.comnih.gov |

| Co(II) complex | Not specified | Mild | Catalyzes dehydrogenative coupling with primary alcohols. rsc.org |

| H₂O₂/HCl | Acetonitrile | Room Temp. | Uses hydrogen peroxide as an oxidant. organic-chemistry.org |

| p-TsOH | DMF or Toluene | 80°C or Reflux | Acid-catalyzed condensation. orientjchem.org |

Formation of Pyrimidine (B1678525) Derivatives

The amino group of this compound can act as a nucleophile to construct pyrimidine-based structures. Research has shown the synthesis of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives, which are potent inhibitors of the STAT6 protein. nih.gov Although the starting material in that study was a para-substituted analog, the reaction principle is directly applicable to this compound.

The synthesis involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyrimidine ring by the primary amino group of the aminophenylethanol. This reaction builds a larger molecule that incorporates both the pyrimidine and the phenylethanol moieties, highlighting the utility of this compound as a building block for complex, biologically active molecules. nih.gov

Imidazolone (B8795221) Ring Formation and Derivatives

Imidazolone derivatives are another class of heterocyclic compounds accessible through the reactivity of the amino group in this compound. The synthesis of imidazolones often involves the reaction of an oxazolone (B7731731) intermediate with a primary amine. nih.gov The oxazolone, which can be formed from the condensation of an aldehyde with an N-acylglycine, undergoes ring-opening upon attack by the amine, followed by cyclization and elimination of water to form the imidazolone ring. nih.gov

In this synthetic scheme, this compound can serve as the primary amine source. Its amino group would react with the oxazolone precursor, leading to the formation of an imidazolone derivative bearing a (2-hydroxyphenylethyl) substituent on the nitrogen atom. This pathway provides a route to novel imidazolone structures with potential applications in medicinal chemistry. nih.gov

Enzyme Mechanism Studies and Substrate Interactions

The chemical structure of this compound and its derivatives makes them suitable for studying enzyme mechanisms and interactions. These molecules can act as substrates or inhibitors, providing insights into the function and structure of enzyme active sites. scbt.com

For instance, this compound has been utilized as a substrate in a cobalt(II) complex-catalyzed one-pot cascade reaction to synthesize 2-aryl-3-formyl indoles, mimicking enzymatic processes of dehydrogenative cyclization. researchgate.net Furthermore, a closely related compound, 2-[(2-aminophenyl)amino]ethanol, is known to serve as a substrate in biochemical assays to probe enzyme interactions and can act as an enzyme inhibitor by binding to active sites. The ability of these compounds to interact with biological macromolecules is also highlighted by the development of pyrimidine derivatives of a structural analog as potent STAT6 inhibitors, which modulate cellular signaling pathways by interfering with protein-protein interactions. nih.gov The general principle involves the molecule binding to the enzyme's active site, where the rate of the subsequent reaction is influenced by the precise fit and electronic complementarity between the substrate and the enzyme. scbt.com

Catalysis and Ligand Design

Role as a Ligand in Metal Complexes

The presence of both nitrogen and oxygen donor atoms in 2-(2-Aminophenyl)ethanol makes it an effective chelating agent, capable of forming stable complexes with a variety of transition metals. This coordination ability is central to its application in the design of catalysts and functional materials.

Transition Metal Complexes (e.g., Ru, Pt, Ir, Cu, Co, Ni, Zn)

This compound and its derivatives form complexes with a wide range of transition metals. For instance, Schiff base derivatives of this compound have been used to synthesize complexes with Co(II), Ni(II), and Cu(II). researchgate.netresearchgate.net In these complexes, the ligand can act in a bidentate or tridentate fashion, coordinating with the metal ion to create stable structures. The resulting metal complexes often exhibit interesting electronic and magnetic properties, with applications in catalysis. researchgate.netresearchgate.net

Ruthenium complexes involving ligands derived from or similar to this compound have been explored for their catalytic activity. clockss.org For example, a (μ-oxo)tetraruthenium cluster has been shown to be an effective catalyst. clockss.org Similarly, iridium complexes, such as those derived from [Cp*IrCl2]2, have demonstrated catalytic efficacy in reactions involving amino alcohols. nih.gov The coordination of the amino and hydroxyl groups to the metal center is a key feature of these complexes, influencing their reactivity and catalytic performance.

Coordination Chemistry and Structural Characterization of Complexes

The coordination of this compound to metal centers results in the formation of chelate rings, which enhances the stability of the resulting complexes. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. Spectroscopic techniques such as IR and electronic spectroscopy, along with magnetic susceptibility measurements, are crucial for characterizing these complexes. researchgate.netresearchgate.net For example, in some Co(II), Ni(II), and Cu(II) complexes, spectral data suggest an octahedral geometry around the metal center. researchgate.netresearchgate.net

Pendant Amine Ligands in Catalysis

The amino group in this compound can function as a pendant amine ligand in catalytic systems. Pendant amines can play a crucial role in catalysis by acting as a proton shuttle, stabilizing transition states, or directly participating in the catalytic cycle. In the context of complexes with metals like ruthenium, the pendant amine can influence the electronic properties of the metal center and facilitate key steps in the catalytic process. pvpcollegepatoda.org This functionality is particularly important in reactions such as hydrogenation, dehydrogenation, and transfer hydrogenation, where the cooperative action of the metal center and the ligand is essential for high efficiency.

Catalytic Applications

The unique structural features of this compound make it a valuable precursor for the synthesis of important nitrogen-containing heterocyclic compounds through catalytic oxidative cyclization reactions.

Oxidative Cyclization and N-Heterocyclization

One of the most significant applications of this compound is its use as a starting material for the synthesis of indoles, a privileged scaffold in medicinal chemistry. clockss.orgnih.gov This transformation is typically achieved through an oxidative cyclization reaction, where the amino and hydroxyl groups react intramolecularly to form the indole (B1671886) ring.

Heterogeneous Catalysis (e.g., Ru/CeO2, Pt/Nb2O5, CuAl-HT, Supported Au, Ir/Ruthenium)

A variety of heterogeneous catalysts have been developed for the oxidative cyclization of this compound to indole. These catalysts offer advantages such as ease of separation and reusability.

Ruthenium-based Catalysts: A (μ-oxo)tetraruthenium cluster combined with 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz) has been shown to catalyze the dehydrogenative N-heterocyclization of 2-(2-aminoaryl)ethyl alcohols to indoles. clockss.org This reaction can proceed under an oxygen atmosphere or even under an argon atmosphere, with the spontaneous formation of hydrogen gas. clockss.org The proposed mechanism involves the initial oxidation of the alcohol to an aldehyde, followed by intramolecular cyclization and dehydration. clockss.org Another ruthenium-based system, Ru/CeO2, is known to be active for reactions involving ethanol (B145695), modifying the reaction pathway towards reforming products like CO, CO2, CH4, and H2. scispace.com

Iridium-based Catalysts: An iridium catalyst system, [Cp*IrCl2]2/K2CO3, has been successfully employed for the oxidative cyclization of 2-aminophenethyl alcohols to produce indole derivatives in good to excellent yields. nih.gov This catalytic system is also effective for the synthesis of other N-heterocycles like tetrahydroquinolines. nih.gov

Gold-based Catalysts: Supported gold catalysts have also been investigated for similar transformations. nih.gov Gold catalysts are known for their ability to catalyze a variety of organic reactions, including oxidative cyclizations.

The table below summarizes the catalytic systems used for the oxidative cyclization of this compound.

| Catalyst System | Product | Reaction Type | Reference |

| (μ-oxo)tetraruthenium cluster / dppbz | Indole | Dehydrogenative N-heterocyclization | clockss.org |

| [Cp*IrCl2]2 / K2CO3 | Indole derivatives | Oxidative cyclization | nih.gov |

| Ru/CeO2 | Reforming products | Ethanol steam reforming | scispace.com |

Alcohol Oxidation

The oxidation of the primary alcohol group in this compound is a key transformation, most notably as the initial step in the synthesis of indoles through dehydrogenative or oxidative cyclization. justia.comrsc.org This reaction converts the ethanol side chain into an acetaldehyde (B116499) moiety, which is then trapped intramolecularly by the ortho-amino group.

Carbon Dioxide Absorption Processes

While alkanolamines are a major class of compounds used for capturing carbon dioxide (CO2) from industrial gas streams, there is a lack of significant scientific literature detailing the specific use or performance of this compound for this purpose. Research in this area tends to focus on other amino alcohols, such as monoethanolamine (MEA) and structurally related diamines like 2-((2-aminoethyl)amino)ethanol (AEEA), which have been studied for their CO2 absorption kinetics and capacity. rsc.orgcapes.gov.br Computational and experimental studies have explored how the number and type of amine groups, as well as steric hindrance, affect CO2 capture efficiency, but this compound has not been a prominent subject of these investigations. rsc.org

Synthesis of Dyes and Pigments

The chemical structure of this compound, containing a primary aromatic amine, makes it a potential precursor for the synthesis of various dyes, particularly azo dyes and oxidative hair dyes. Aromatic amines are fundamental building blocks in colorant chemistry.

In the synthesis of azo dyes, an aromatic amine is typically converted into a diazonium salt through a process called diazotization. rsc.org This reactive intermediate is then coupled with an electron-rich species (the coupling component) to form the characteristic azo (-N=N-) chromophore. rsc.org this compound could serve as the diazo component in such a sequence.

In the context of oxidative hair coloring, dye precursors, known as primary intermediates or developers, are small molecules that diffuse into the hair shaft and react with an oxidizing agent (like hydrogen peroxide) and a coupler molecule to form larger colorant molecules. Aromatic diamines and aminophenols are common primary intermediates. A recent patent for oxidative dyeing agents lists 2-(2,5-diaminophenyl)ethanol, a closely related derivative, as a suitable oxidation base (primary intermediate). justia.com This suggests that aminophenylethanol structures are valuable in this application, where the amine group is essential for the color-forming reaction.

Advanced Spectroscopic Characterization and Analytical Methodologies

Hyphenated Techniques for Analysis

Hyphenated analytical techniques, which combine two or more methods, offer enhanced sensitivity and specificity for the analysis of 2-(2-Aminophenyl)ethanol.

Gas chromatography is a fundamental technique for assessing the purity of this compound. Commercial suppliers often specify a purity of at least 95.0% as determined by GC. avantorsciences.comavantorsciences.comfishersci.comlabproinc.com For more complex matrices, such as in the analysis of related compounds in wine, heart-cut multidimensional gas chromatography coupled to selective mass spectrometric detection (H/C MDGC-MS/MS) has proven effective. nih.gov This powerful technique allows for the separation and sensitive detection of target analytes. nih.gov

The analysis of polar amino alcohols like ethanolamines by GC can be challenging due to their high polarity, which can lead to poor peak shape and high elution temperatures on standard columns. gcms.cz Specialized columns, such as the Agilent CP-Sil 8 CB for Amines, have been developed to overcome these issues, allowing for the elution of these compounds at lower temperatures with good peak shape. gcms.cz

A typical GC method for the analysis of ethanolamines might involve the following parameters:

| Parameter | Value |

| Column | Agilent CP-Sil 8 CB for Amines, 0.32 mm x 30 m, 1.0 µm film thickness |

| Carrier Gas | H₂ at 50 kPa |

| Injector Temperature | 270 °C (Split) |

| Detector (FID) Temp | 300 °C |

| Temperature Program | 60 °C (hold 5 min), then ramp to 220 °C at 6 °C/min |

| Concentration Range | 5-10 ng per component on-column |

| Solvent | Methanol |

| This table is based on a method for general ethanolamine (B43304) analysis and may be adapted for this compound. gcms.cz |

High-Performance Liquid Chromatography (HPLC) is another key analytical technique for the analysis of this compound and related compounds. While specific HPLC methods for this compound are not detailed in the provided results, its use is noted by chemical suppliers, indicating its role in quality control and analysis. bldpharm.com The analysis of other organic compounds, such as those in atmospheric studies, often utilizes HPLC for separation and quantification. For instance, in the detection of nitrous acid, derivatization followed by HPLC analysis is a common method. copernicus.orgcopernicus.org

Laser-induced fluorescence (LIF) and dispersed fluorescence (DF) spectroscopy are powerful tools for studying the molecular structure and conformational preferences of molecules like 2-(4-aminophenyl)ethanol (B86761) (APE), a structural isomer of the target compound. acs.org In a study on APE, LIF excitation and DF spectra were measured in a supersonic jet. acs.org

Key findings from the spectroscopic analysis of 2-(4-aminophenyl)ethanol include:

The observation of multiple conformers, with the most stable being one where the OH group interacts with the π electron system of the benzene (B151609) ring. acs.org

The amino group was found to enhance this OH/π interaction by increasing the negative charge on the benzene ring. acs.org

These spectroscopic techniques, combined with quantum chemical calculations, allowed for the successful assignment of observed spectral bands to specific conformers. acs.org

LIF is also a sensitive technique for detecting specific chemical species, such as hydroxyl (OH) radicals, which can be generated from the photofragmentation of other molecules. copernicus.orgcopernicus.org Two-dimensional LIF (2D-LIF) spectroscopy further enhances the capability to resolve complex rovibronic transitions in polyatomic molecules. nih.gov

Surface and Material Characterization (for supported catalysts/materials)

When this compound is involved in processes utilizing supported catalysts, characterization of these materials is essential.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the morphology and structure of materials at the nanoscale. In the context of catalysis, TEM is invaluable for characterizing the size, shape, and distribution of catalyst nanoparticles on a support material. For instance, in the synthesis of tantalum disulfide (TaS2) flakes, a material with catalytic potential, TEM is used to analyze the structure of the synthesized flakes. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for characterizing catalysts, as the surface composition and chemical states of the elements are critical to catalytic activity.

For example, in the study of TaS2 catalysts, XPS was used to characterize the as-synthesized crystals and the exfoliated nanoflakes, providing information on the oxidation states of tantalum and sulfur. researchgate.net In another example, theoretical studies have shown that X-ray two-photon photoelectron spectroscopy (XTPPS) of para-aminophenol, a related compound, could offer greater sensitivity to the chemical environment compared to conventional XPS. aps.org

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies are crucial for understanding the three-dimensional structure of a compound and its potential interactions with other molecules, such as proteins.

Ligand-Protein Interactions (e.g., Histone Deacetylase 2)

While direct molecular docking studies of 2-(2-Aminophenyl)ethanol with Histone Deacetylase 2 (HDAC2) are not extensively documented in publicly available research, the broader class of 2-aminobenzamides, to which this compound is structurally related, has been a focus of such investigations. Histone deacetylases are a class of enzymes that play a crucial role in gene expression, and their inhibition is a key strategy in cancer therapy.

Molecular docking simulations of novel 2-aminobenzamide (B116534) derivatives with Class I HDACs (including HDAC1, HDAC2, and HDAC3) have revealed key interaction patterns necessary for inhibitory activity. These studies highlight the importance of the 2-aminobenzamide moiety acting as a zinc-binding group, which chelates the Zn²⁺ ion in the active site of the enzyme. This interaction is a hallmark of many HDAC inhibitors.

The general pharmacophore model for HDAC inhibitors includes:

A zinc-binding group (ZBG) that coordinates with the catalytic zinc ion.

A linker region that occupies a hydrophobic tunnel.

A capping group that interacts with residues at the surface of the active site.

In docking studies of pyrazine-linked 2-aminobenzamides, for instance, the compounds were found to position themselves within the active site of HDAC1, HDAC2, and HDAC3, with the aminobenzamide group coordinating the zinc ion. Key amino acid residues involved in these interactions often include aspartic acid and histidine. nih.gov Although these findings pertain to derivatives and not this compound itself, they provide a foundational understanding of how a molecule with a similar scaffold could potentially interact with HDAC enzymes.

Table 1: Key Interactions of Related Aminobenzamide Derivatives with HDAC Enzymes

| Interacting Residue Type | Role in Binding | Example from Docking Studies of Derivatives |

| Zinc Ion (Zn²⁺) | Catalytic center, coordinated by the inhibitor | The primary interaction for the zinc-binding group. |

| Aspartic Acid | Coordination of the zinc ion, hydrogen bonding | Forms part of the charge-relay system in the active site. nih.gov |

| Histidine | Coordination of the zinc ion, hydrogen bonding | Also a key component of the charge-relay system. nih.gov |

| Phenylalanine | Hydrophobic interactions | Interacts with the linker and cap regions of the inhibitor. nih.gov |

This table is based on findings for related 2-aminobenzamide compounds, as direct studies on this compound are not widely available.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations and the energy barriers between them is essential for predicting a molecule's physical properties and biological activity.

While a detailed conformational analysis specifically for this compound is not readily found in the literature, studies on its isomer, 2-(4-aminophenyl)ethanol (B86761), offer valuable insights into the methodologies used and the likely conformational behaviors. A study on 2-(4-aminophenyl)ethanol using laser-induced fluorescence spectroscopy combined with quantum chemical calculations identified multiple stable conformers resulting from the orientation of the hydroxyethyl (B10761427) and amino groups.

For flexible molecules like phenylethanols, a key interaction that governs conformational preference is the weak hydrogen bond between the hydroxyl group's hydrogen and the π-electron system of the benzene (B151609) ring (OH/π interaction). The presence and orientation of the amino group can modulate the electron density of the benzene ring, thereby influencing the strength of this interaction. Computational studies on the 4-amino isomer predicted the existence of ten conformers, though only three were experimentally observed in a supersonic jet. The most stable of these was a gauche conformer where the OH group is directed toward the benzene ring, maximizing the favorable OH/π interaction.

It is reasonable to infer that this compound would also exhibit a complex conformational landscape, with intramolecular hydrogen bonding between the ortho-amino group and the ethanol (B145695) side chain playing a significant role in determining the most stable geometries. A potential energy surface scan, which calculates the energy of the molecule as a function of the rotation around its flexible bonds, would be necessary to fully characterize these conformers and the energy barriers separating them.

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to study chemical phenomena. These methods can provide highly accurate information about molecular structure, energy, and electronic properties.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

DFT calculations, often using functionals like B3LYP, are employed to optimize the geometry of molecules, predict vibrational frequencies (for comparison with IR and Raman spectra), and calculate various electronic properties. nih.gov For instance, in the study of β-amino alcohol derivatives, DFT with the B3LYP/6-31G* basis set was used to optimize the molecular geometries before generating descriptors for quantitative structure-activity relationship (QSAR) models. nih.gov This initial geometry optimization is a critical step to ensure that the calculated properties correspond to a stable, low-energy structure of the molecule.

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. This analysis is fundamental in predicting reaction mechanisms and understanding electronic transitions, such as those observed in UV-visible spectroscopy. nih.gov While a specific research publication detailing the HOMO-LUMO analysis of this compound is not available, computed values can often be found in chemical databases.

Table 2: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | PubChem |

| Molecular Weight | 137.18 g/mol | PubChem |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

These properties are computationally derived and sourced from the PubChem database.

Excited-State Intramolecular Proton Transfer (ESIPT) Investigations

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from one atom to another within the same molecule after it has been excited by light. wikipedia.orgnih.gov This phenomenon is often facilitated by the strengthening of an intramolecular hydrogen bond in the first singlet excited state (S₁). rsc.orgnih.gov The general ESIPT process follows a four-step cycle: photoexcitation to the excited state, an ultrafast proton transfer reaction to form an excited-state tautomer, fluorescence emission from this tautomer (often with a large Stokes shift), and finally, a reverse proton transfer to restore the original form in the ground state. wikipedia.orgnih.gov

For this compound, computational studies using TD-DFT would be employed to investigate the possibility of ESIPT. rsc.org This would involve analyzing the geometric and electronic structures in both the ground (S₀) and excited (S₁) states. A key indicator for ESIPT is the shortening of the hydrogen bond distance (e.g., N-H···O) and a red-shift in the corresponding stretching frequency in the excited state. nih.gov

Computational studies on the analogous molecule 2-(2-aminophenyl)naphthalene (B3181287) have revealed a fascinating ESIPT mechanism where the proton is transferred from the amino group to a carbon atom of the adjacent aromatic ring. researchgate.netnih.gov These studies, combining static calculations and nonadiabatic dynamics simulations, show that upon photoexcitation, charge redistribution facilitates the proton transfer, leading to conical intersections that funnel the molecule back to the ground state. researchgate.netnih.gov The calculated lifetime for this process is in the femtosecond range. nih.gov A similar pathway could be explored for this compound, investigating the potential for proton transfer from the amino group to either the alcohol's oxygen or a ring carbon atom.

Table 3: Key Parameters in Computational ESIPT Investigations This table summarizes typical parameters analyzed in ESIPT studies, with illustrative data based on analogous systems.

| Parameter | Description | Example Finding from Analogous Systems |

|---|---|---|

| Hydrogen Bond Length (S₀ vs. S₁) | Change in the donor-acceptor distance upon excitation. | H-bond strengthens in S₁ state, facilitating proton transfer. rsc.orgnih.gov |

| Potential Energy Barrier (S₁) | The energy required for the proton to transfer in the excited state. | Low energy barriers (e.g., 0.12 eV) suggest a facile ESIPT process. researchgate.net |

| Frontier Molecular Orbitals (FMOs) | Analysis of HOMO and LUMO helps understand charge redistribution upon excitation. | Electron density shifts from the donor moiety to the acceptor moiety. rsc.org |

| Excited-State Lifetime | The simulated time the molecule spends in the excited state before decaying. | Lifetimes can be on the order of hundreds of femtoseconds. nih.gov |

Mechanistic Interpretations through Computational Methods

Computational methods are essential for providing detailed mechanistic interpretations of chemical processes involving this compound. By mapping the potential energy surface (PES), researchers can identify the lowest energy pathways for reactions. nih.gov This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

For photochemical reactions like ESIPT, the methodology extends to exploring excited-state potential energy surfaces using methods like TD-DFT. nih.gov A critical aspect of these surfaces is the location of conical intersections, which are points of degeneracy between two electronic states (e.g., S₁ and S₀). These points act as efficient funnels for rapid, non-radiative decay back to the ground state and are central to understanding the outcomes of many photochemical events. researchgate.netnih.gov

For instance, in the study of 2-(2-aminophenyl)naphthalene, computational simulations identified multiple decay pathways from the excited state, including two distinct ESIPT channels and other decay routes involving molecular distortions. nih.gov Nonadiabatic dynamics simulations further revealed the probability of each pathway, showing that the ESIPT channels were dominant. nih.gov Such computational investigations provide a level of mechanistic detail that is often inaccessible through experiments alone, offering a complete picture of the reaction dynamics from photoexcitation to the final product formation.

Table 4: Role of Different Computational Methods in Mechanistic Studies

| Computational Method | Purpose in Mechanistic Interpretation |

|---|---|

| Density Functional Theory (DFT) | Optimization of ground-state geometries, calculation of vibrational frequencies, and location of transition states. nih.gov |

| Time-Dependent DFT (TD-DFT) | Calculation of excited-state energies, optimization of excited-state geometries, and simulation of electronic spectra. rsc.orgnih.gov |

| Potential Energy Surface (PES) Scanning | Mapping reaction pathways by systematically changing geometric parameters (e.g., bond lengths) to find the lowest energy route. nih.gov |

| Conical Intersection Search | Locating points of degeneracy between electronic states to understand non-radiative decay mechanisms in photochemical reactions. nih.gov |

| Nonadiabatic Dynamics Simulations | Simulating the time evolution of a molecule after excitation to determine reaction lifetimes and branching ratios between different decay channels. nih.gov |

Biological and Biomedical Research Applications

Anticancer Activity and Cytotoxicity Research

Derivatives of 2-(2-aminophenyl)ethanol have emerged as a promising area of research in the quest for novel anticancer agents. Studies have explored their interactions with key biological macromolecules, their effects on cancer cell growth and survival, and their potential to modulate important cellular pathways involved in cancer progression.

Binding Affinities for DNA and Proteins

The ability of a compound to bind to DNA is a well-established mechanism for many anticancer drugs. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. While direct studies on the DNA binding of this compound are not extensively documented, research on related aromatic and heterocyclic compounds provides insights into potential mechanisms. For instance, certain tripodal ferrocenyl bis-naphthalimide derivatives have demonstrated significant DNA binding ability through a hybrid binding mode. nih.gov These findings suggest that the aromatic structure within this compound derivatives could facilitate intercalation or groove binding with DNA.

Furthermore, the interaction with proteins is another crucial aspect of a drug's mechanism of action. nih.gov Many anticancer agents target specific proteins involved in cell signaling pathways that are dysregulated in cancer. The amino and hydroxyl groups of this compound and its derivatives offer potential sites for interaction with protein residues, suggesting that these compounds could act as inhibitors or modulators of protein function. For example, some anticancer compounds exert their effects by binding to enzymes like topoisomerase II, turning them into DNA-damaging agents. nih.gov

Inhibition of Cancer Cell Proliferation

A significant body of research has focused on the antiproliferative effects of derivatives of this compound against various cancer cell lines. For instance, a study on 2-amino-naphthoquinones, which share a structural similarity, demonstrated relevant cytotoxic activity against a panel of human cancer cell lines including glioblastoma, breast, colon, leukemia, ovarian, and prostate cancer. mdpi.com The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be in the micromolar range for several of these derivatives.

Similarly, derivatives of 2-amino thiophene (B33073) have shown considerable potential in inhibiting the proliferation of human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cells. nih.gov The antiproliferative effect of some of these thiophene derivatives was comparable to or even higher than the standard chemotherapeutic drug doxorubicin. nih.gov These studies highlight the potential of the aminophenyl ethanol (B145695) scaffold as a basis for the development of new antiproliferative agents.

Table 1: In Vitro Cytotoxicity of Selected 2-Amino-Naphthoquinone Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

| 2 | SF-295 (Glioblastoma) | 0.57 |

| HL-60 (Leukemia) | 0.7 | |

| 9 | MDAMB-435 (Breast) | 1.18 |

| HCT-8 (Colon) | 1.33 | |

| 6 | SF-295 (Glioblastoma) | 0.65 |

| 7 | SF-295 (Glioblastoma) | 0.83 |

Data sourced from a study on the cytotoxicity of a series of aminonaphthoquinones against human cancer cells. mdpi.com

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer cells, allowing them to survive and proliferate uncontrollably. A key strategy in cancer therapy is to induce apoptosis in malignant cells. Research has shown that derivatives of this compound can trigger this process. For example, a new series of 2-amino-1,4-naphthoquinone-benzamides, which are structurally related, were found to be potent inducers of apoptosis in breast cancer cells. nih.gov Morphological changes characteristic of apoptosis, such as nuclear condensation and fragmentation, were observed in cells treated with these compounds. nih.gov

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression. In cancer, the overexpression or aberrant activity of HDACs can lead to the silencing of tumor suppressor genes. Consequently, HDAC inhibitors have emerged as a promising class of anticancer drugs.

Research has identified derivatives of this compound as potential HDAC inhibitors. A study on (2-amino-phenyl)-amides of omega-substituted alkanoic acids revealed that these compounds inhibit recombinant human HDACs with IC50 values in the low micromolar range. nih.gov This inhibition led to the hyperacetylation of histones in whole cells, induction of the cell cycle inhibitor p21WAF1/Cip1, and cell-cycle arrest in human cancer cells. nih.gov

Furthermore, a derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, exhibited selective inhibition of class I HDACs, particularly HDAC1, with an IC50 value of 95.2 nM. nih.gov This compound also demonstrated potent antiproliferative activity against A2780 and HepG2 cancer cell lines. nih.gov Another study on a new 2-aminobenzamide-type HDAC inhibitor with a (2-hydroxyethyl)amino group showed a reduction in the volume of human colon cancer xenografts in nude mice. nih.gov

Table 2: HDAC Inhibition by a Derivative of this compound

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 95.2 |

| HDAC2 | 260.7 |

| HDAC3 | 255.7 |

Data for the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide. nih.gov

In Vitro and In Vivo Anticancer Evaluation

The anticancer potential of this compound derivatives has been evaluated in both laboratory settings (in vitro) and in living organisms (in vivo). In vitro studies have consistently demonstrated the cytotoxic effects of these compounds against a variety of cancer cell lines. For example, diphenylamine-pyrrolidin-2-one-hydrazone derivatives, which contain a related structural motif, were found to be most selective against prostate cancer and melanoma cell lines, with EC50 values in the range of 2.5–20.2 µM. nih.gov Similarly, a series of xanthone (B1684191) derivatives containing an aminoalkanol side chain displayed cytotoxicity at micromolar concentrations. nih.gov

In vivo studies have provided further evidence for the anticancer potential of this class of compounds. For instance, a novel nitrogen-substituted anthra[1,2-c] nih.govnih.govontosight.aithiadiazole-6,11-dione derivative demonstrated marked in vivo anticancer activity at a tolerated dose and prolonged the survival of mice in human tumor xenograft models. nih.gov Another study involving a 5-(chloromethyl)-2,2′-bipyridine rhenium tricarbonyl complex showed significant inhibition of pancreatic tumor growth in zebrafish-Panc-1 xenografts. rsc.org These in vivo studies are crucial for assessing the therapeutic potential and safety of these compounds in a whole-organism context.

Antimicrobial Activity Studies

In addition to their anticancer properties, this compound and its derivatives have been investigated for their antimicrobial activity. The sulfonamide derivative, 2-((3-aminophenyl)sulfonyl)ethanol, is known for its antimicrobial properties. ontosight.ai It acts by competing with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate (B1496061) synthetase, which is essential for folic acid synthesis in bacteria, thereby inhibiting their growth. ontosight.ai

The ethanol component of the molecule also contributes to its antimicrobial effects. Ethanol is a well-known disinfectant with broad-spectrum activity against bacteria, fungi, and some viruses. contecinc.com Studies on ethanolic extracts of various plants have consistently demonstrated their antimicrobial efficacy. For example, ethanolic extracts of Rosa rugosa have shown activity against Candida albicans, and extracts of Berberis vulgaris have demonstrated both antibacterial and antifungal properties. mdpi.comnih.gov The combination of the aminophenyl group with the ethanol moiety in this compound suggests a potential for synergistic or broad-spectrum antimicrobial activity.

Pharmacological Research Insights

The this compound structure is a key building block in the synthesis of various pharmacologically active agents, extending beyond antimicrobial applications.

The ethanolamine (B43304) substructure, a core component of this compound, is a well-known pharmacophore present in many first-generation H1-receptor antagonists (antihistamines) like diphenhydramine. nih.gov Researchers have synthesized novel ethanolamine and piperazine (B1678402) derivatives to explore their anti-inflammatory and antihistaminic properties. For example, modifications to the phenyl and amine moieties of known antihistamines have been shown to influence their anti-inflammatory effects. nih.gov

Furthermore, research into chlorophenoxyalkylamine derivatives has identified compounds with high affinity for the human histamine (B1213489) H3 receptor, acting as antagonists. nih.gov These findings suggest that the this compound scaffold is a promising starting point for developing new modulators of the histaminergic system.

Derivatives of aminophenyl ethanol are being explored for their potential as antidepressants. A closely related compound, 2-[(2-aminophenyl)amino]ethanol, is noted as an intermediate in the synthesis of potential antidepressant agents. The neuropharmacological activity of ethanol itself, which can produce antidepressant-like effects through the inhibition of N-methyl-D-aspartate (NMDAR) receptors, provides a rationale for exploring its derivatives for this purpose. nih.gov

The synthesis of established antidepressants often involves complex heterocyclic scaffolds that can be constructed using precursors with similar functional groups to this compound. For instance, the synthesis of reboxetine (B1679249) involves a morpholine (B109124) benzyl (B1604629) alcohol derivative, and other antidepressants feature oxazolidinone moieties, which are of significant interest for their diverse pharmacological activities. nih.gov

Enzyme Inhibition and Modulation Studies

The ability of this compound derivatives to interact with and modulate the activity of enzymes is a significant area of pharmacological research. The compound's functional groups can bind to the active sites of enzymes, leading to inhibition or altered activity.

A prominent example is the development of (2-aminocyclopropyl)phenyl derivatives as irreversible inhibitors of Lysine-specific demethylase 1 (LSD1). acs.org LSD1 is an enzyme involved in gene regulation and is a target for cancer therapies. By tailoring the structure of these aminophenyl-containing molecules, researchers have created potent and specific LSD1 inhibitors suitable for investigation as therapeutic agents. acs.org Additionally, some antidepressant drugs derived from complex heterocyclic scaffolds, such as toloxatone, function as selective inhibitors of enzymes like monoamine oxidase A (MAO-A), further illustrating the potential of designing enzyme inhibitors from such foundational structures. nih.gov

Molecular Target Interactions

Current research literature does not extensively detail direct molecular target interactions of this compound itself. Instead, the available scientific data predominantly positions this compound as a crucial chemical intermediate in the synthesis of more complex molecules with defined biological activities. Specifically, this compound serves as a precursor for the creation of various indole (B1671886) derivatives, and it is these resulting compounds that have been investigated for their interactions with specific molecular targets.

A notable area of investigation involves the synthesis of 2-[(substituted phenyl)vinyl] indole derivatives. While the direct use of this compound in the synthesis of these specific vinyl indoles requires further elucidation from detailed synthetic protocols, the structural relationship is significant. Studies have shown that certain compounds within this class of indole derivatives exhibit activity at several important receptors in the central nervous system.

Research has identified that some of these 2-[(substituted phenyl)vinyl] indole derivatives interact with adrenergic, dopaminergic, and histaminergic systems. Specifically, bioactivity screenings have demonstrated effects on alpha-2 (α2) adrenergic receptors, dopamine (B1211576) D2 receptors, and histamine H1 receptors. nih.gov This suggests that the core indole structure, derived from precursors like this compound, is a viable scaffold for developing ligands for these receptor families. However, detailed binding affinities and the precise nature of these interactions (e.g., agonist or antagonist activity) for these specific vinyl indole compounds are not extensively documented in readily available literature.

The following table summarizes the observed interactions for the class of 2-[(substituted phenyl)vinyl] indole derivatives.

Interactive Data Table: Molecular Targets of 2-[(Substituted Phenyl)vinyl] Indole Derivatives

| Compound Class | Molecular Target | Observed Effect |

| 2-[(Substituted phenyl)vinyl] indoles | Alpha-2 (α2) Adrenergic Receptor | Interaction noted in screening assays nih.gov |

| 2-[(Substituted phenyl)vinyl] indoles | Dopamine D2 Receptor | Interaction noted in screening assays nih.gov |

| 2-[(Substituted phenyl)vinyl] indoles | Histamine H1 Receptor | Interaction noted in screening assays nih.gov |

It is important to underscore that these interactions are characteristic of the final indole derivatives and not of the parent compound, this compound. The role of this compound is foundational, providing the necessary chemical structure for the subsequent synthesis of these biologically active molecules. Further research is required to determine if this compound itself possesses any affinity for these or other molecular targets.

Environmental and Industrial Applications

Carbon Capture and Absorption Technologies

The presence of an amino group in 2-(2-Aminophenyl)ethanol makes it a candidate for carbon capture technologies, which are crucial for mitigating greenhouse gas emissions. Alkanolamines are widely used in post-combustion CO2 absorption processes, and this compound shares functional similarities with established solvents. nih.gov

This compound can be utilized as a solvent in processes designed to absorb carbon dioxide. The mechanism involves a chemical reaction between the amine functionality and CO2, forming carbamates. nih.gov This reaction effectively captures CO2 from flue gas streams, preventing its release into the atmosphere. Research has demonstrated the potential of aminophenols and related amino alcohols in gas scrubbing applications, highlighting their capacity to reduce CO2 concentrations. Studies on similar alkanolamines show they can react with CO2 to form liquid carbonated species, achieving high capture efficiencies. nih.gov

The efficiency of carbon capture using amine-based solvents is significantly influenced by temperature and pressure.

Temperature: CO2 absorption is an exothermic process. Therefore, lower temperatures generally favor higher absorption capacity. ejosdr.com For instance, studies on the common solvent monoethanolamine (MEA) show that absorption capacity decreases as the temperature increases from 25°C to 45°C. ejosdr.com Conversely, the captured CO2 is released during a regeneration step, which requires higher temperatures (e.g., 100-120°C) to reverse the absorption reaction and recover the solvent for reuse. nih.govwitpress.com Research on related N-substituted ethanolamines confirms that solubility is higher at typical absorption temperatures (e.g., 40°C) and lower at typical stripping temperatures (e.g., 120°C). witpress.com

Pressure: The partial pressure of CO2 is a critical driving force for the absorption process. Higher CO2 partial pressures lead to increased solubility and a greater loading capacity of the solvent. witpress.com The relationship between partial pressure and absorption at different temperatures is a key factor in optimizing the design and operation of carbon capture systems. witpress.com Industrial processes often manipulate both pressure and temperature to create a cycle of efficient absorption in the absorber column and effective regeneration in the stripper column. nih.gov

Table 1: Factors Influencing CO2 Absorption in Alkanolamine Solvents

| Parameter | Effect on Absorption | Rationale |

|---|---|---|

| Temperature | Absorption is more efficient at lower temperatures (e.g., 40-60°C). nih.gov | The reaction between CO2 and amines is typically exothermic, thus lower temperatures favor the formation of carbamate (B1207046) products. ejosdr.com |

| Pressure | Higher CO2 partial pressure increases absorption capacity. witpress.com | Increased pressure enhances the driving force for CO2 to dissolve and react with the amine solvent. ejosdr.com |

| Regeneration | Higher temperatures (e.g., 100-120°C) are required to release CO2. nih.gov | The heat provides the necessary energy to break the chemical bonds formed during absorption, regenerating the solvent. wvu.edu |

Intermediate in Industrial Processes

This compound serves as a valuable intermediate in the chemical industry due to its reactive functional groups, which allow for the synthesis of more complex molecules. It is a building block for producing a range of products, from colorants to pharmaceuticals. smolecule.com

The compound is utilized as a precursor in the manufacturing of dyes and pigments. smolecule.com The amino group makes it a suitable component for creating chromophores, the parts of a molecule responsible for color. It can be used in the synthesis of various dye classes. For example, related aminophenyl derivatives are used in the production of anthraquinone (B42736) dyes, which are known for their structural resistance to degradation. beilstein-journals.org It also serves as a primary intermediate for oxidative hair dyes. google.com The ability to participate in reactions to form stable, colored compounds makes it an important ingredient in the colorant industry. ekb.eg

In the pharmaceutical sector, this compound is an important starting material for synthesizing biologically active molecules. It is particularly useful for creating nitrogen-containing heterocyclic structures like indoles and indolines, which are core components of many therapeutic agents. google.com Research has pointed to its role as an intermediate in the development of potential antidepressant and anticancer drugs. Its structural features are also explored for creating derivatives with specific pharmacological activities. smolecule.com

Table 2: Industrial Intermediate Applications

| Industry | Application | Role of this compound |

|---|---|---|

| Dyes & Pigments | Synthesis of Colorants | Acts as a precursor due to its reactive amino group, enabling the formation of chromophoric systems. smolecule.com |

| Pharmaceuticals | Synthesis of Active Pharmaceutical Ingredients (APIs) | Serves as a key building block for heterocyclic compounds like indoles and for developing potential anticancer and antidepressant agents. google.com |

Wastewater Treatment (e.g., Dye Adsorption)

While various materials like polymers, metal-organic frameworks, and biomass-based adsorbents are studied for the removal of dyes from wastewater through adsorption, specific research detailing the direct application of this compound for this purpose is not extensively documented in the reviewed literature. mdpi.comthescipub.com The process of dye adsorption often involves materials with high surface area and specific surface chemistry that can bind dye molecules through electrostatic or other interactions. mdpi.commdpi.com

Future Research Directions and Challenges

Development of Greener Methodologies

A primary challenge in modern chemistry is the development of environmentally benign synthetic routes. For 2-(2-Aminophenyl)ethanol, which is traditionally synthesized via the reduction of aromatic nitro compounds, future research is geared towards greener alternatives that minimize waste and avoid harsh reagents. tsijournals.com

Key approaches include:

Water-Based Systems : Utilizing water as a green solvent is a promising direction. Research into systems like NaBH4 combined with a Cu(dmg)2 catalyst in water has shown high to excellent yields for the reduction of various aromatic nitro compounds at room temperature. tsijournals.com

Microwave-Assisted Synthesis : Microwave-assisted reactions present a green and efficient alternative for producing anilines, often eliminating the need for transition metals, ligands, or organic solvents. tandfonline.com This method's simplicity and speed could be adapted for the synthesis of this compound, potentially becoming a standard for industrial-scale production. tandfonline.com

Hydrogen Auto-Transfer : The "borrowing hydrogen" or "hydrogen auto-transfer" concept is an atom-economic and waste-free approach for N-alkylation, producing only water as a byproduct. rsc.org Exploring this methodology, which uses alcohols as hydrogen donors, could lead to novel and sustainable pathways for synthesizing derivatives of this compound. rsc.org

Mechanochemistry : Solvent-free techniques like ball-milling offer a highly efficient and environmentally friendly method for reactions involving aromatic amines, often resulting in quantitative yields without the need for complex purification. sapub.org

Renewable Feedstocks : A long-term goal is to derive key chemical building blocks from renewable resources like lignocellulosic biomass. rsc.org Research into chemo- or biocatalytic methods to convert biomass into platform chemicals could eventually provide a sustainable starting point for the synthesis of aromatic amines. rsc.org

Catalyst Design for Enhanced Activity and Recyclability

Catalyst performance is central to the efficiency and viability of synthesizing this compound and its derivatives. Future research must focus on designing catalysts that are not only highly active but also robust and easily recyclable.

The conventional method involves the catalytic reduction of 2-(o-nitrophenyl)ethanol. google.com While Raney nickel is effective and inexpensive, especially with alkali additives to boost activity, there is a drive to develop more advanced catalytic systems. google.com

Key research directions in catalyst design include:

Heterogeneous Catalysts : Developing solid-supported catalysts is crucial for ease of separation and recyclability. Platinum-based catalysts on supports like niobia (Nb₂O₅), zeolite (HBEA), and carbon (Pt/C) have shown significant promise in related reactions. researchgate.netijpsr.com For instance, in the dehydrogenative N-heterocyclization of this compound to form indoles, Pt/Nb₂O₅ was found to be recyclable for three cycles without significant loss of activity. researchgate.net Similarly, Pt/C catalysts have demonstrated high reusability in the synthesis of pyrrole (B145914) derivatives. researchgate.net

Transfer Hydrogenation Catalysts : Methods using hydrazine (B178648) hydrate (B1144303) as a hydrogen donor in the presence of catalysts like Pt-SnO₂/C offer a viable alternative to high-pressure hydrogenation. This approach achieved a 99.7% yield for the 4-amino isomer, indicating its potential applicability for this compound.

Acceptorless Dehydrogenation (AD) Catalysts : For synthesizing derivatives like indoles, catalysts enabling acceptorless dehydrogenative condensation (ADC) are at the forefront of green chemistry. researchgate.net These reactions proceed without an external oxidant, generating hydrogen and water as the only byproducts. researchgate.net

Table 1: Comparison of Catalytic Systems for Synthesis and Derivatization

| Catalyst System | Precursor/Reactant | Reaction Type | Key Conditions | Yield/Performance | Recyclability | Source(s) |

| Raney Nickel (NDT-90) | 2-(o-nitrophenyl)ethanol | Catalytic Hydrogenation | 80°C, 8.5 kg/cm ² H₂, Methanol, NaOH additive | Rapid reaction completion | Not specified | , google.com |

| Pt-SnO₂/C | 2-(4-nitrophenyl)ethanol | Transfer Hydrogenation | Hydrazine hydrate, Methanol/water, 68°C | 99.7% yield | Not specified | |

| Pt/Nb₂O₅ | This compound | Dehydrogenative N-heterocyclization | 130°C | 93% yield (indole) | Reusable for 3 runs | researchgate.net, ijpsr.com |

| Pt/HBEA | This compound | Dehydrogenative N-heterocyclization | 130°C | 95% yield (indole) | Lower yield on recycling | researchgate.net, ijpsr.com |

| Pt/C | 1,2-aminoalcohols + secondary alcohols | Acceptorless Dehydrogenative Heterocyclization | KOtBu base | High yields (up to 92%) | Reusable for 4 runs | researchgate.net |

Exploration of Novel Derivatives with Enhanced Biological Activity

This compound is a valuable intermediate for synthesizing a wide array of heterocyclic compounds with potential pharmaceutical applications, including antidepressants and anticancer agents. The presence of both an amino group and a hydroxyl group allows for diverse chemical modifications.

Future research should systematically explore the synthesis of new derivatives and evaluate their biological profiles.

Indole (B1671886) and Oxindole Scaffolds : Cyclization of this compound or its derivatives can lead to indoles and oxindoles. Oxindole derivatives are recognized as "privileged structures" in medicinal chemistry and are lead compounds for kinase inhibitors, with activities spanning anticancer, anti-HIV, and antioxidant applications. chemsrc.com

Benzoxazole (B165842) and Benzothiazole Hybrids : Benzoxazoles and benzothiazoles are other important scaffolds known for their anticancer properties. nih.gov Designing hybrids that incorporate the 2-aminophenylethanol structural motif could yield novel compounds targeting cancer cell lines, potentially through mechanisms like PARP-2 inhibition. nih.gov

Other Heterocyclic Systems : The core structure can be used to build other heterocyclic systems. Derivatives of related starting materials like 2-aminobenzamide (B116534) and anthranilic acid have shown potent antimicrobial and quorum sensing inhibition activities. mdpi.comresearchgate.net This suggests that derivatives of this compound could be promising candidates for developing new anti-infective agents. mdpi.comresearchgate.netuokerbala.edu.iq

Table 2: Potential Derivatives of this compound and Target Activities

| Derivative Class | Synthetic Strategy | Potential Biological Activity | Source(s) |

| N-Acyl Indolines | One-pot cyclization with carboxylic acids | General biological activities | |

| Indoles/Oxindoles | Dehydrogenative cyclization | Kinase inhibition, Anticancer, Anti-HIV | chemsrc.com |

| Benzoxazole Hybrids | Coupling with benzoxazole scaffolds | Anticancer (PARP-2 inhibition) | nih.gov |

| Quinazolinone Derivatives | Reaction with imines and anthranilic acid | Antimicrobial | uokerbala.edu.iq |

| 1,3,4-Oxadiazoles | Cyclization of hydrazide intermediates | Quorum sensing inhibition, Antibiofilm | mdpi.com |

Detailed Mechanistic Elucidation of Biological and Catalytic Processes

A deeper understanding of reaction mechanisms is essential for optimizing processes and designing more effective molecules. For this compound, this applies to both its synthesis and the mode of action of its derivatives.

Catalytic Mechanisms : While methods like catalytic hydrogenation are well-established, the mechanisms of newer green methodologies require further study. Elucidating the precise pathways of 'borrowing hydrogen' and acceptorless dehydrogenative condensation (ADC) reactions will enable the design of more efficient and selective catalysts. rsc.orgresearchgate.net Understanding the role of intermediates, such as the resonance-stabilized Meisenheimer complex in Nucleophilic Aromatic Substitution (SNAr) reactions, can guide the synthesis of a broader range of derivatives. scranton.edu